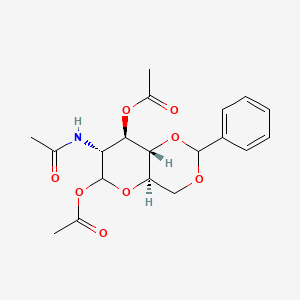

2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose

Description

This compound is a protected derivative of 2-deoxy-D-glucosamine, featuring a benzylidene group at the 4,6-positions and acetyl groups at the 1,3-hydroxyls. The 2-position is substituted with an acetamido group, making it a key intermediate in carbohydrate synthesis. Benzylidene protection enhances regioselectivity during glycosylation, while acetyl groups stabilize the anomeric center for subsequent reactions .

Properties

IUPAC Name |

[(4aR,7R,8R,8aS)-7-acetamido-6-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO8/c1-10(21)20-15-17(25-11(2)22)16-14(27-19(15)26-12(3)23)9-24-18(28-16)13-7-5-4-6-8-13/h4-8,14-19H,9H2,1-3H3,(H,20,21)/t14-,15-,16-,17-,18?,19?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGWXAYJKBXIEJ-FSLMHTPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylidene Protection via Acid-Catalyzed Condensation

The benzylidene group is introduced using benzaldehyde dimethyl acetal in the presence of an acid catalyst such as camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH). For example, methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside is formed by reacting N-acetylglucosamine with benzaldehyde dimethyl acetal under reflux in acetone, achieving yields of 75–85%. The reaction selectively protects the 4,6-diol system, leaving the 1- and 3-hydroxyl groups free for further acetylation.

Alternative Routes Using Cyanoborohydride

Garegg and Hultberg’s cyanoborohydride method offers an improved pathway for benzylidene formation. This approach converts 4,6-O-benzylidene intermediates into 6-O-benzyl derivatives under milder conditions, though in this case, the benzylidene group is retained. The method minimizes side reactions and enhances regioselectivity, particularly when working with acid-sensitive substrates.

Regioselective Acetylation of 1- and 3-Hydroxyl Groups

Following benzylidene protection, the 1- and 3-hydroxyl groups are acetylated. This step requires careful control to avoid migration or over-acetylation.

Stepwise Acetylation Using Acetic Anhydride

A common strategy involves treating the benzylidene-protected intermediate with acetic anhydride in pyridine. For instance, allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside undergoes acetylation at room temperature for 12 hours, yielding the 1,3-di-O-acetyl derivative with >90% regioselectivity. Pyridine acts as both a base and catalyst, neutralizing generated acid and preventing glycosidic bond cleavage.

Catalytic Acetylation with DMAP

4-Dimethylaminopyridine (DMAP) is employed as a catalyst to accelerate acetylation under milder conditions. For example, benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside reacts with acetic anhydride in dichloromethane at 0°C in the presence of DMAP, achieving complete acetylation within 2 hours. This method reduces reaction times and improves yields compared to traditional pyridine-based approaches.

Deprotection and Functionalization Strategies

While the target compound retains the benzylidene and acetyl groups, some syntheses require temporary deprotection for subsequent modifications.

Selective Removal of Benzylidene Groups

The benzylidene acetal is selectively cleaved using aqueous acetic acid (80% v/v) at 50°C, yielding diol intermediates. For example, hydrolysis of methyl 2-acetamido-4,6-O-benzylidene-1,3-di-O-acetyl-2-deoxy-α-D-glucopyranoside regenerates the 4,6-diol, which can be re-protected or functionalized. This step is reversible, allowing flexibility in synthesis design.

Hydrogenolysis of Benzyl Ethers

In cases where benzyl ethers are present (e.g., 3-O-benzyl derivatives), catalytic hydrogenation with Pd/C in methanol removes benzyl groups without affecting acetyl or benzylidene protections. For instance, benzyl 2-acetamido-3-O-benzyl-4,6-O-benzylidene-1-O-acetyl-2-deoxy-α-D-glucopyranoside undergoes hydrogenolysis to yield the 3-hydroxyl intermediate, which is subsequently acetylated.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting reaction conditions, yields, and advantages:

Challenges and Optimization Strategies

Stereochemical Control at the Anomeric Center

The anomeric configuration (α/β) is influenced by reaction conditions. For example, using silver oxide as a promoter in acetylation favors β-anomers, while kinetic control under acidic conditions yields α-anomers.

Minimizing Acetyl Migration

Acetyl groups at the 1- and 3-positions are prone to migration under basic conditions. Buffered acetylation (e.g., using NaHCO₃) or low-temperature reactions (-20°C) mitigate this issue.

Applications in Oligosaccharide Synthesis

The target compound serves as a glycosyl acceptor or donor in constructing branched oligosaccharides. For example, glycosylation with 2-methyl-[2-acetamido-4-O-acetyl-6-O-benzyl-3-O-(2-butenyl)-1,2-dideoxy-α-D-glucopyrano]-[2,1-d]-2-oxazoline yields trisaccharides with β-(1→4) linkages .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetamido group to an amine.

Substitution: The acetyl and benzylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of 2-acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose exhibit notable antimicrobial activities. These compounds have been studied for their potential to inhibit the growth of various pathogens, making them promising candidates for the development of new antibiotics. The acetamido group enhances solubility and bioavailability, which are critical factors in drug formulation.

Drug Development

The compound's ability to mimic natural substrates allows it to interact selectively with biological macromolecules such as proteins and enzymes. This selectivity is crucial for drug design as it can lead to the development of targeted therapies with fewer side effects. Techniques like NMR spectroscopy and mass spectrometry are employed to study these interactions and elucidate binding mechanisms.

Biochemical Applications

Glycosylation Reactions

In synthetic organic chemistry, this compound serves as a glycosyl donor in glycosylation reactions. It allows for the synthesis of complex carbohydrates and glycoconjugates that are essential in various biochemical processes. The compound’s protective groups facilitate selective reactions that can be tailored for specific applications in glycoprotein synthesis .

Enzyme Inhibition Studies

The compound has been utilized in studies investigating enzyme inhibition mechanisms. Its structural characteristics enable it to act as a substrate or inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme function and regulation.

Structural Comparison and Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Acetamido-2-deoxy-D-glucose | Acetamido group at position 2 | Lacks acetyl protection at positions 1 and 3 |

| Benzyl 2-acetamido-4-O-benzyl-D-glucopyranoside | Benzyl protection but no di-acetyl | Simpler structure with fewer modifications |

| 2-Acetamido-1,3,4,6-tetra-O-acetyl-D-galactopyranose | Tetra-acetylated galactose | Different sugar backbone (galactose vs glucopyranose) |

This table highlights how the specific combination of protective groups in this compound contributes to its enhanced reactivity compared to structurally similar compounds.

Mechanism of Action

The mechanism of action of 2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose involves its interaction with specific molecular targets and pathways. The acetamido group can interact with enzymes involved in carbohydrate metabolism, while the benzylidene group can enhance the compound’s stability and bioavailability. These interactions can inhibit the growth of microorganisms, making the compound effective as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Protecting Groups and Substitutions

Functional Group Replacements

- Azide Derivatives: 2-Acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranosyl azide (CAS 168397-51-1) replaces the anomeric hydroxyl with an azide, enabling click chemistry applications .

- Halogenated Derivatives: 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride (CAS 3068-34-6) introduces a chlorine at the anomeric center, serving as a glycosyl donor in Koenigs-Knorr reactions .

Physicochemical Properties

- Hydrophobicity : Benzylidene and acetyl groups increase lipophilicity, affecting solubility in polar solvents. For example, the target compound is less water-soluble than its tetra-O-acetyl counterpart .

- Stability: Benzylidene rings resist acidic conditions but cleave under hydrogenolysis, whereas acetyl groups hydrolyze under basic conditions .

Biological Activity

2-Acetamido-1,3-di-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is structurally related to glucosamine and other amino sugars, which play critical roles in various biological processes, including cell signaling, immune response, and structural functions in polysaccharides.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO8 with a molecular weight of approximately 393.39 g/mol. Its structure features multiple acetyl and benzylidene groups that contribute to its solubility and reactivity. The compound can be synthesized through various methods that involve selective protection and deprotection of hydroxyl groups on the glucopyranose backbone .

Antimicrobial Properties

Research indicates that derivatives of amino sugars exhibit antimicrobial activities. For instance, compounds similar to 2-acetamido derivatives have shown effectiveness against a range of bacteria and fungi. The mechanism often involves interference with cell wall synthesis or disruption of membrane integrity .

Anticancer Activity

Studies have explored the potential anticancer properties of glucosamine derivatives. These compounds may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. Preliminary data suggest that 2-acetamido derivatives can inhibit tumor growth in vitro and in vivo by promoting programmed cell death mechanisms .

Immunomodulatory Effects

Amino sugars are known to influence immune responses. They can modulate the activity of macrophages and other immune cells, enhancing their ability to respond to pathogens. There is evidence that 2-acetamido derivatives can stimulate the production of cytokines and other immune mediators, suggesting a role in enhancing immune function .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial properties of various sugar derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Control Antibiotic | 10 | S. aureus |

| 2-Acetamido Compound | 15 | S. aureus |

| Control Antibiotic | 20 | E. coli |

| 2-Acetamido Compound | 25 | E. coli |

Case Study 2: Cytotoxicity Assay

In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), the cytotoxic effects of the compound were assessed using an MTT assay. Results indicated a dose-dependent decrease in cell viability.

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 80 | 85 |

| 50 | 50 | 60 |

| 100 | 20 | 30 |

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose?

The synthesis typically involves sequential protection/deprotection steps. A key intermediate is benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside, which undergoes allylation at the C3 position using allyl bromide in the presence of barium oxide and barium hydroxide octahydrate in dimethylformamide (DMF). After reaction completion, purification via crystallization (e.g., methanol-pyridine-water) yields the allylated derivative with high efficiency (95% yield). Subsequent acetylation at C1 and C3 positions is achieved using acetic anhydride and catalytic DMAP .

Basic: How does the benzylidene group at C4/C6 influence regioselectivity in glycosylation reactions?

The 4,6-O-benzylidene acetal acts as a rigid protecting group, locking the glucose ring into a specific conformation (e.g., chair or boat) and directing reactivity to the C3 hydroxyl. This regioselectivity is critical for controlled glycosylations, as demonstrated in the synthesis of oligosaccharides where benzylidene-protected intermediates enable selective coupling at the C3 position while shielding C4/C6 from undesired reactions .

Advanced: What analytical techniques are essential for confirming stereochemical outcomes in glycosylation reactions using this compound?

Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is indispensable for analyzing anomeric configuration (α/β) and regioselectivity. For example, coupling constants () in -NMR distinguish α- (e.g., ) and β-anomers. High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate structural integrity, especially for complex glycoconjugates .

Advanced: How is this compound utilized in click chemistry for bioconjugation?

The azide derivative of this compound (e.g., 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranosyl azide) participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables site-specific conjugation with alkyne-functionalized biomolecules (e.g., peptides, proteins), facilitating applications in glycan array fabrication and metabolic labeling. The benzylidene and acetyl groups ensure stability during conjugation .

Advanced: What strategies resolve contradictions in reported glycosylation yields involving this compound?

Discrepancies in yields often arise from variations in glycosyl donor activation (e.g., thioglycosides vs. trichloroacetimidates) or solvent systems. For example, using 2,6-dimethylpyridinium perchlorate as a promoter in chlorobenzene at 140°C improves β-selectivity and yield in galactopyranosyl couplings. Systematic optimization of temperature, donor-acceptor ratios, and protecting group compatibility is recommended .

Basic: What role does this compound play in enzymatic glycosyltransferase assays?

As a glycosyl donor, it serves as a substrate for glycosyltransferases (e.g., β-1,4-galactosyltransferase). Enzymatic assays using UDP-galactose and this donor (with a free C3 hydroxyl) demonstrate transferase activity by monitoring galactose incorporation via HPLC or fluorescent labeling. Acetyl groups at C1/C3 are selectively deprotected using mild base conditions (e.g., NaOMe/MeOH) to expose reactive sites .

Advanced: How can selective deprotection of acetyl groups be achieved without disrupting the benzylidene moiety?

Selective removal of acetyl groups is accomplished using Zemplén conditions (NaOMe in MeOH), which cleaves acetyl esters while preserving the acid-sensitive benzylidene group. For example, treatment with 0.1 M NaOMe in methanol at 0°C for 2 hours deacetylates C1/C3 positions, leaving the 4,6-O-benzylidene intact. Reaction progress is monitored by TLC or -NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.